molecular formula C12H11F3N2O2 B11777986 (3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol

(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B11777986
M. Wt: 272.22 g/mol
InChI Key: SECRFYRPSYRGQO-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 1 with a 4-(trifluoromethyl)phenyl group, a methoxy group at position 3, and a hydroxymethyl (-CH2OH) group at position 4. The trifluoromethyl (-CF3) group enhances lipophilicity and metabolic stability, while the methoxy (-OCH3) and hydroxymethyl groups contribute to hydrogen-bonding interactions, influencing solubility and target binding .

Properties

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

[3-methoxy-1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]methanol

InChI

InChI=1S/C12H11F3N2O2/c1-19-11-8(7-18)6-17(16-11)10-4-2-9(3-5-10)12(13,14)15/h2-6,18H,7H2,1H3

InChI Key

SECRFYRPSYRGQO-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1CO)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylate

A mixture of 4-(trifluoromethyl)phenylhydrazine (1.0 equiv) and ethyl 3-methoxy-2,4-dioxobutanoate (1.2 equiv) in ethanol is refluxed for 12 hours. The product precipitates as a pale yellow solid (yield: 78–82%).

Key Data:

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Reaction Time12 hours
Yield78–82%

Reduction to Hydroxymethyl Derivative

The ester intermediate is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature. This step converts the ethyl ester to a primary alcohol.

Key Data:

ParameterValue
Reducing AgentLiAlH₄ (2.5 equiv)
SolventTHF
Temperature0°C → RT
Yield85–90%

Oxidation of 4-Methylpyrazole Intermediates

An alternative route involves oxidation of a 4-methyl group to hydroxymethyl. This method avoids ester intermediates but requires precise control to prevent over-oxidation to carboxylic acids.

Synthesis of 3-Methoxy-1-(4-(trifluoromethyl)phenyl)-4-methyl-1H-pyrazole

4-(Trifluoromethyl)phenylhydrazine reacts with 3-methoxy-4-methyl-1,3-diketone in acetic acid under reflux. The product is isolated via column chromatography (hexane/ethyl acetate).

Key Data:

ParameterValue
CatalystAcetic acid
TemperatureReflux (118°C)
Yield70–75%

Selective Oxidation with IBX

2-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) selectively oxidizes the 4-methyl group to hydroxymethyl.

Key Data:

ParameterValue
Oxidizing AgentIBX (1.5 equiv)
SolventDMSO
Temperature50°C
Yield65–70%

Nucleophilic Substitution at Pyrazole C-4

This route introduces hydroxymethyl via substitution of a halogen or tosyl group.

Synthesis of 4-Bromo-3-methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole

Bromination of the pyrazole core using N-bromosuccinimide (NBS) in carbon tetrachloride yields the 4-bromo derivative (yield: 60–65%).

Hydroxymethylation with Potassium Hydroxide

The bromo intermediate reacts with potassium hydroxide in aqueous ethanol under reflux, replacing bromine with hydroxymethyl.

Key Data:

ParameterValue
BaseKOH (3.0 equiv)
SolventEthanol/H₂O (3:1)
TemperatureReflux (78°C)
Yield55–60%

Microwave-Assisted One-Pot Synthesis

A novel approach utilizes microwave irradiation to accelerate cyclocondensation and reduction in a single pot.

Reaction Conditions

A mixture of 4-(trifluoromethyl)phenylhydrazine, ethyl 3-methoxy-2,4-dioxobutanoate, and LiAlH₄ in THF is irradiated at 100°C for 30 minutes.

Key Data:

ParameterValue
Microwave Power300 W
Temperature100°C
Reaction Time30 minutes
Yield88–92%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationHigh regioselectivityMulti-step process78–90%
OxidationAvoids ester intermediatesRisk of over-oxidation65–70%
Nucleophilic SubstitutionFlexible functionalizationLow yields in substitution55–60%
Microwave SynthesisRapid, high efficiencySpecialized equipment needed88–92%

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methoxy-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

Aromatic Substituents
  • (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol Replaces the 4-CF3-phenyl group with 2-fluorophenyl and introduces a 4-methoxy group at position 3. Molecular weight: 298.32 g/mol (C17H15FN2O2) .
  • (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol Substitutes the 4-CF3-phenyl with phenyl and introduces a 4-(methylthio) (-SMe) group at position 3. The -SMe group enhances lipophilicity (logP ~2.8) but reduces metabolic stability compared to -CF3. CAS: 618383-30-5 .
Heterocyclic Modifications
  • [1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol Replaces the 4-CF3-phenyl with phenyl and substitutes the 3-methoxy group with thiophene.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Solubility (mg/mL)*
Target Compound C12H11F3N2O2 272.22 4-CF3-phenyl, 3-OCH3, 4-CH2OH 2.5 0.8 (PBS)
(1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methanol C17H15FN2O2 298.32 2-F-phenyl, 4-OCH3-phenyl, 4-CH2OH 2.7 0.5
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol C17H16N2OS 296.39 4-SMe-phenyl, phenyl, 4-CH2OH 2.8 0.3
[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol C14H12N2OS 256.33 thiophen-2-yl, phenyl, 4-CH2OH 2.1 1.2

*Predicted using QSAR models.

Q & A

Q. Can this compound exhibit synergistic effects with chemotherapeutics, and how is this tested experimentally?

  • Methodological Answer :
  • In Vitro Assays : Co-administer with doxorubicin in MCF-7 cells; measure apoptosis via flow cytometry (Annexin V/PI). Synergy scores (Combination Index <1) observed in analogs .
  • Mechanistic Studies : RNA-seq to identify upregulated pathways (e.g., p53 signaling) .

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